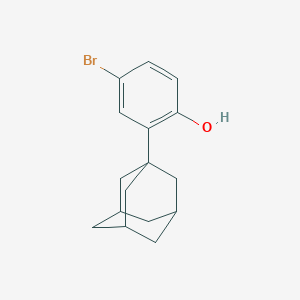

2-(1-Adamantyl)-4-bromophenol

Vue d'ensemble

Description

2-(1-Adamantyl)-4-bromophenol is an organic compound that features a bromine atom and an adamantyl group attached to a phenol ring The adamantyl group is a bulky, tricyclic structure derived from adamantane, which is known for its stability and rigidity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)-4-bromophenol typically involves the bromination of 2-(1-Adamantyl)phenol. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the phenol ring.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where 2-(1-Adamantyl)phenol is treated with bromine in the presence of a solvent and a catalyst to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom or to modify the adamantyl group.

Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles

Activité Biologique

2-(1-Adamantyl)-4-bromophenol is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of adapalene, a topical retinoid used for acne treatment and other dermatological conditions. Its adamantane moiety contributes to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

The molecular formula for this compound is . It features a bromophenol structure with an adamantyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, studies have shown that adamantyl-substituted phenols can induce apoptosis in cancer cell lines by affecting the cell cycle and promoting programmed cell death mechanisms .

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly against breast cancer cells. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of MDA-MB-231 breast cancer cells, leading to significant apoptotic effects. For example, related compounds have shown up to 46% apoptosis induction at specific concentrations .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research into similar adamantyl derivatives indicates their capability to inhibit inflammatory pathways by modulating enzyme activity involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies

- Study on MDA-MB-231 Cells : A study explored the effects of this compound derivatives on MDA-MB-231 cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through intrinsic pathways .

- Adapalene Synthesis : As an intermediate in the synthesis of adapalene, this compound plays a crucial role in developing compounds that exhibit retinoid-like activity. Adapalene itself has been shown to exert effects on skin cells by regulating gene expression related to cell differentiation and proliferation .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Pharmaceutical Applications

Precursor for Adapalene Synthesis

The primary application of 2-(1-Adamantyl)-4-bromophenol is as a precursor in the synthesis of Adapalene , a topical retinoid used extensively for treating acne. Adapalene functions by selectively binding to retinoic acid receptors (RARs), which regulates cell differentiation and reduces inflammation associated with acne lesions .

Potential Anti-inflammatory and Analgesic Properties

Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. Its adamantyl substituent is thought to enhance interactions with biological targets, potentially influencing pathways related to inflammation and pain modulation .

Synthetic Intermediate

This compound acts as a versatile synthetic intermediate in developing other novel compounds. Its ability to undergo various chemical transformations allows chemists to explore its biological activities further. This compound can be functionalized to create derivatives that may exhibit different therapeutic effects .

Material Science Applications

In addition to its pharmaceutical uses, this compound has been utilized in materials science, particularly in the production of chromatographic films and other synthetic polymers. Its unique chemical properties contribute to the development of advanced materials with specific functionalities .

Case Studies and Research Findings

In a study examining the efficacy of Adapalene synthesized from this compound, it was found that the compound effectively reduced acne lesions by modulating RAR activity. This research underscores the importance of this precursor in creating effective dermatological treatments .

Propriétés

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1-Adamantyl)-4-bromophenol in pharmaceutical synthesis?

A: this compound serves as a key intermediate in the production of Adapalene [, , ]. This compound undergoes further chemical transformations, including methylation and condensation reactions, to ultimately yield Adapalene.

Q2: What are the common methods for synthesizing this compound?

A2: The synthesis of this compound typically involves the alkylation of 4-bromophenol with 1-adamantanol. Several methods have been explored, including:

- Acid-catalyzed alkylation: This method utilizes strong acids like sulfuric acid to catalyze the reaction []. While effective, it can lead to waste generation and require further purification steps.

- Ion-exchange resin catalysis: This approach employs commercially available and recyclable ion-exchange sulfonic acid resins as catalysts in acetic acid []. This method offers a cleaner route with minimal waste generation, as the byproduct (water) can be converted back to acetic acid.

Q3: What are the advantages of using ion-exchange resin catalysis in the synthesis of this compound?

A3: Ion-exchange resin catalysis offers several benefits over traditional acid-catalyzed methods:

- Reduced waste: The only byproduct generated is water, which can be converted back to the solvent (acetic acid) [], making the process near waste-free.

- Catalyst recyclability: The ion-exchange resin can be easily recovered by filtration and reused multiple times without significant activity loss [], contributing to a more sustainable process.

Q4: Are there any pilot-scale processes developed for the production of Adapalene that utilize this compound?

A: Yes, researchers have developed pilot-scale processes for Adapalene synthesis that use this compound as a key intermediate. These processes often incorporate optimized reaction conditions and purification strategies to enhance yield and cost-effectiveness [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.